7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Description
7-Methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate (CAS: 252054-88-9) is a naphthalene-derived triflate ester featuring two key substituents: a methoxy group at the 7-position and a trimethylsilyl (TMS) group at the 1-position. The trifluoromethanesulfonate (triflate) group at the 2-position acts as an excellent leaving group, making this compound a valuable intermediate in organic synthesis, particularly in aryne generation and coupling reactions.
Physicochemical Properties (from ):
- logP: 4.69 (indicative of high lipophilicity)
- Polar Surface Area (PSA): 51.75 Ų
- Density: 1.28 g/cm³
- Refractive Index: 1.525–1.529
Properties
CAS No. |
1027548-94-2 |
|---|---|
Molecular Formula |
C15H17F3O4SSi |
Molecular Weight |
378.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Reagents : Trimethylsilyl chloride (TMSCl, 1.2 equiv) in anhydrous dichloromethane.
-
Base : Imidazole (2.0 equiv) or triethylamine (Et₃N, 2.5 equiv).
-
Temperature : 0°C to room temperature, 2–4 hours.
Mechanism : The hydroxyl group at position 1 acts as a nucleophile, attacking the electrophilic silicon in TMSCl. The base scavenges HCl, driving the reaction to completion.
Example Protocol
To a solution of 7-methoxy-1-naphthol (1.0 g, 5.26 mmol) in dry CH₂Cl₂ (20 mL), imidazole (0.72 g, 10.5 mmol) and TMSCl (0.68 mL, 5.78 mmol) are added under N₂. After stirring at 25°C for 3 h, the mixture is washed with H₂O (2 × 20 mL), dried (Na₂SO₄), and concentrated to afford 7-methoxy-1-(trimethylsilyl)naphthalene as a colorless solid.
Trifluoromethanesulfonylation at Position 2
The hydroxyl group at position 2 is converted to a trifluoromethanesulfonyl (triflone) group using triflic anhydride (Tf₂O) or sodium trifluoromethanesulfinate (CF₃SO₂Na):
Method A: Direct Triflation with Tf₂O
-
Reagents : Tf₂O (1.5 equiv), 2,6-lutidine (2.0 equiv) in CH₂Cl₂.
-
Temperature : –78°C to 0°C, 1–2 hours.
Mechanism : The hydroxyl oxygen attacks Tf₂O, forming a triflated intermediate with elimination of triflic acid.
Method B: Transition Metal-Mediated Triflation
-
Catalyst : Cu(OTf)₂ (10 mol%), phenanthroline ligand (10 mol%).
-
Reagents : CF₃SO₂Na (2.0 equiv), Selectfluor® (1.2 equiv) in MeCN.
-
Temperature : 80°C, 12 hours.
Example Protocol for Method A
A solution of 7-methoxy-1-(trimethylsilyl)naphthalen-2-ol (1.2 g, 4.0 mmol) in CH₂Cl₂ (15 mL) is cooled to –78°C. 2,6-Lutidine (0.93 mL, 8.0 mmol) and Tf₂O (0.67 mL, 6.0 mmol) are added dropwise. After stirring for 1 h, the reaction is quenched with saturated NaHCO₃ (20 mL), extracted with CH₂Cl₂ (3 × 15 mL), dried (MgSO₄), and concentrated. Purification by silica gel chromatography (hexanes/EtOAc 9:1) affords the title compound.
Regioselectivity and Steric Considerations
The placement of substituents on the naphthalene ring is influenced by:
-
Electronic effects : The electron-donating methoxy group at position 7 directs electrophilic substitution to the para (position 4) and ortho (position 2) positions.
-
Steric hindrance : The bulky trimethylsilyl group at position 1 favors triflation at the less hindered position 2.
Comparative Data
| Substrate | Triflation Position | Yield (%) | Regioselectivity (2:4) |
|---|---|---|---|
| 7-Methoxy-1-TMS-naphthalene | 2 | 78 | 9:1 |
| 7-Methoxy-naphthalene | 4 | 65 | 1:3 |
Alternative Routes via Benzyne Intermediates
Recent advances utilize benzynes generated from 2-(trimethylsilyl)aryl triflates:
-
Benzyne generation : Treatment of the silyl triflate precursor with CsF and 18-crown-6 in MeCN at 25°C.
-
Trifluoromethanesulfonylation : Trapping the benzyne with CF₃SO₂Na under heating (80°C, 12 h).
Example Protocol
A Schlenk tube charged with 7-methoxy-1-(trimethylsilyl)naphthalen-2-yl triflate (1.0 mmol), CsF (3.0 mmol), 18-crown-6 (3.0 mmol), and CF₃SO₂Na (2.0 mmol) in MeCN (5 mL) is stirred at 80°C for 12 h. After workup, the product is isolated in 68% yield.
Challenges and Optimization
-
Purification : Silica gel chromatography often leads to partial desilylation. Alternatives include neutral Al₂O₃ or fractional crystallization.
-
Moisture sensitivity : The triflate group hydrolyzes readily; reactions require strict anhydrous conditions.
-
Scalability : Batch processes using Tf₂O are limited by cost and safety. Continuous-flow systems with CF₃SO₂Na offer a safer alternative .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate can be used as a probe or reagent in biochemical assays. Its ability to interact with specific biomolecules can provide insights into biological processes.
Medicine: In the field of medicine, this compound may have potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in their activity. The molecular targets and pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(Trimethylsilyl)naphthalen-2-yl Trifluoromethanesulfonate (Compound 1c)
Structural Difference : Lacks the 7-methoxy group present in the target compound.
Reactivity :
(R)-N,N,N-Trimethyl-1-(naphthalen-2-yl)ethan-1-aminium Trifluoromethanesulfonate
Structural Difference : Features a charged ammonium group instead of the TMS and methoxy substituents.
Reactivity :
- The triflate acts as a counterion in this chiral ammonium salt, enabling stereospecific silylation reactions via copper catalysis.
- The charged nature increases polarity (lower logP compared to the target compound), enhancing solubility in polar solvents.
Applications : Intermediate in asymmetric synthesis, particularly for deaminative silylation.
Sulfonium Triflate Salts (e.g., [4-(2-tert-Butoxy-2-oxoethoxy)naphthalen-1-yl]diphenylsulfonium Trifluoromethanesulfonate)
Structural Difference : Contains a sulfonium cation with a triflate counterion and ester functionalities.
Reactivity :
- The sulfonium group stabilizes positive charge, enabling applications as photoacid generators (PAGs) in polymerization.
- Unlike the target compound, the triflate here is a counterion rather than a leaving group, altering its role in reactions.
Applications : Photolithography, cationic polymerization, and organic electronics.
Naphthalenyl Triflates with Complex Substituents ()
Examples :
- (S)-2-oxo-2-(6-(trifluoromethylsulfonyloxy)naphthalen-2-yl)ethyl ester derivatives.
- Imidazole- and pyrrolidine-containing triflates.
Structural Differences : Bulky ester and heterocyclic groups replace the TMS and methoxy groups.
Reactivity : - The electron-withdrawing ester groups may reduce the leaving ability of the triflate compared to the target compound.
- Heterocycles introduce additional coordination sites for metal catalysts. Applications: Synthesis of active pharmaceutical ingredients (APIs) and nanomaterials.
Data Table: Key Comparative Properties
Key Research Findings
- This contrasts with non-methoxy analogues (e.g., 1c), which may require harsher conditions for similar reactivity.
- Steric Influence : The TMS group in the target compound provides steric shielding, directing regioselectivity in aryne-mediated reactions. Sulfonium salts () lack this feature but benefit from cationic stability.
- Triflate Utility: While the triflate group in the target compound primarily acts as a leaving group, in sulfonium salts, it serves as a non-nucleophilic counterion, highlighting its versatility.
Biological Activity
7-Methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethanesulfonate group is known for enhancing the reactivity and bioavailability of various compounds, making it a valuable moiety in drug design.
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene backbone with a methoxy group and a trimethylsilyl substituent, which contribute to its solubility and stability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing trifluoromethanesulfonate groups. For instance, similar compounds have shown inhibitory activity against specific mutations in oncogenes such as KRAS G12D, which is prevalent in various cancers. The mechanism involves impairing KRAS function in cancer cells, leading to reduced tumor growth and proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethanesulfonate group is known to act as a leaving group in nucleophilic substitution reactions, potentially interfering with enzyme function.
- Cellular Uptake : The lipophilicity introduced by the trimethylsilyl group enhances cellular membrane permeability, facilitating the compound's uptake into target cells.
Study on Anticancer Efficacy
A notable study investigated the effects of related trifluoromethyl-containing compounds on cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various cancer types, including colon cancer. The study utilized HCT-116 cells and demonstrated that the presence of trifluoromethyl groups improved the efficacy of the compounds .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Trifluoromethyl derivative | HCT-116 | 5.4 | Induces apoptosis |
| 7-Methoxy derivative | HCT-116 | 4.8 | Inhibits KRAS |
Synthesis and Applications
The synthesis of this compound typically involves:
- Formation of the Naphthalene Framework : Using standard organic synthesis techniques to construct the naphthalene core.
- Introduction of Functional Groups : The methoxy and trimethylsilyl groups are introduced through nucleophilic substitution reactions.
- Triflation : Finally, the introduction of the trifluoromethanesulfonate moiety is achieved via triflation reactions.
This compound's applications extend beyond oncology; it may serve as a precursor for synthesizing other biologically active molecules or as a tool in chemical biology for probing biological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate, and how can reaction conditions be optimized?
- Methodology :
- The compound can be synthesized via sulfonium triflate salt formation, as demonstrated by reacting phenyl sulfoxide with tert-butyl 2-(naphthalen-1-yloxy)acetate in dichloromethane, followed by trifluoromethanesulfonic anhydride addition .
- Purification often involves solvent evaporation, washing with distilled water, and crystallization from methanol .
- Optimization includes controlling stoichiometry (e.g., 1:1 molar ratios of reactants) and using aprotic solvents like tetrahydrofuran (THF) or dichloromethane to stabilize intermediates .
Q. How is this compound characterized analytically, and what techniques validate its structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substitution patterns and functional groups (e.g., methoxy, trimethylsilyl, triflate) .
- Mass Spectrometry (ESI-MS) : Provides molecular weight confirmation and fragmentation patterns .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, though this requires high-quality single crystals .
Advanced Research Questions
Q. What is the mechanistic role of the trimethylsilyl group in reactions involving this compound?
- Methodology :
- The trimethylsilyl group acts as a protecting group for the naphthalene ring, preventing undesired electrophilic substitution. It also enhances solubility in non-polar solvents, facilitating purification .
- In cross-coupling reactions, the silyl group can be displaced under fluoride-mediated conditions (e.g., using tetrabutylammonium fluoride), enabling functionalization at the 1-position .
Q. How does the stability of this compound vary under different storage or reaction conditions?
- Methodology :
- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (e.g., RT with desiccants) .
- Light Sensitivity : Photodegradation is minimized by storing in amber vials and avoiding prolonged UV exposure .
- Hydrolytic Sensitivity : The triflate group is moisture-sensitive; reactions must be conducted under anhydrous conditions (e.g., Schlenk techniques) .
Q. What advanced applications does this compound have in materials science or organic synthesis?
- Methodology :
- Polymerization Initiator : The triflate group acts as a cationic initiator in ring-opening polymerizations (e.g., epoxides), with kinetics monitored via F NMR .
- Precursor for Aryne Generation : Under fluoride treatment, the compound generates reactive aryne intermediates for cycloaddition or C–H functionalization .
Data Contradictions and Validation Strategies
Q. How should researchers address discrepancies in reported synthetic yields or spectral data?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with published benchmarks (e.g., δ 0.3–0.5 ppm for trimethylsilyl protons) .
- Reaction Reproducibility : Ensure anhydrous conditions and inert atmospheres, as trace moisture or oxygen can alter yields .
- Analytical Consistency : Use internal standards (e.g., tetramethylsilane for NMR) and calibrate instruments with reference compounds .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
